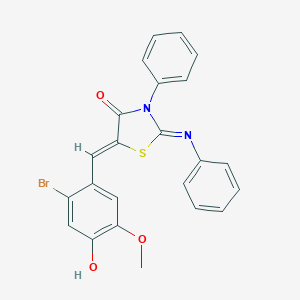![molecular formula C22H12FNO3S B327331 18-(4-fluorophenyl)-5,7-dioxa-11-thia-14-azapentacyclo[10.8.0.02,10.04,8.015,20]icosa-1(12),2,4(8),9,15(20),16,18-heptaen-13-one](/img/structure/B327331.png)
18-(4-fluorophenyl)-5,7-dioxa-11-thia-14-azapentacyclo[10.8.0.02,10.04,8.015,20]icosa-1(12),2,4(8),9,15(20),16,18-heptaen-13-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenyl)[1,3]dioxolo4’,5’:5,6benzothieno[2,3-c]quinolin-6(5H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms other than carbon in their ring structures. The compound’s structure includes a fluorophenyl group, a dioxolo ring, and a benzothienoquinolinone core, making it a unique and potentially valuable molecule in various fields of scientific research.
準備方法
The synthesis of 2-(4-fluorophenyl)[1,3]dioxolo4’,5’:5,6benzothieno[2,3-c]quinolin-6(5H)-one typically involves multiple steps, including the formation of the benzothienoquinolinone core and the introduction of the fluorophenyl and dioxolo groups. The synthetic routes often require specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures. Industrial production methods may involve scaling up these reactions using continuous flow techniques or batch reactors to ensure consistent yield and purity.
化学反応の分析
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups or altered ring structures.
科学的研究の応用
2-(4-fluorophenyl)[1,3]dioxolo4’,5’:5,6benzothieno[2,3-c]quinolin-6(5H)-one has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a catalyst in various organic reactions.
Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors in the body.
Industry: The compound’s properties might be utilized in the development of new materials or chemical processes.
作用機序
The mechanism by which 2-(4-fluorophenyl)[1,3]dioxolo4’,5’:5,6benzothieno[2,3-c]quinolin-6(5H)-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to changes in cellular processes. The pathways involved could include signal transduction, gene expression, or metabolic regulation. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets.
類似化合物との比較
Similar compounds to 2-(4-fluorophenyl)[1,3]dioxolo4’,5’:5,6benzothieno[2,3-c]quinolin-6(5H)-one include other heterocyclic compounds with fluorophenyl, dioxolo, or benzothienoquinolinone structures. These compounds may share some chemical properties and reactivity but differ in their specific functional groups or ring configurations. The uniqueness of 2-(4-fluorophenyl)[1,3]dioxolo4’,5’:5,6benzothieno[2,3-c]quinolin-6(5H)-one lies in its combination of these structural elements, which may confer distinct chemical and biological properties.
特性
分子式 |
C22H12FNO3S |
|---|---|
分子量 |
389.4 g/mol |
IUPAC名 |
18-(4-fluorophenyl)-5,7-dioxa-11-thia-14-azapentacyclo[10.8.0.02,10.04,8.015,20]icosa-1(12),2,4(8),9,15(20),16,18-heptaen-13-one |
InChI |
InChI=1S/C22H12FNO3S/c23-13-4-1-11(2-5-13)12-3-6-16-14(7-12)20-15-8-17-18(27-10-26-17)9-19(15)28-21(20)22(25)24-16/h1-9H,10H2,(H,24,25) |
InChIキー |
MYWUWBKDNJISDE-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C4=C(S3)C(=O)NC5=C4C=C(C=C5)C6=CC=C(C=C6)F |
正規SMILES |
C1OC2=C(O1)C=C3C(=C2)C4=C(S3)C(=O)NC5=C4C=C(C=C5)C6=CC=C(C=C6)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)acetamide](/img/structure/B327248.png)
![3-{[4-Oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate](/img/structure/B327249.png)

![5-{[5-(4-Chloro-2,5-dimethoxyphenyl)-2-furyl]methylene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B327253.png)

![4-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-5-bromo-2-methoxyphenyl acetate](/img/structure/B327259.png)

![1-[2-(4-CHLOROPHENOXY)ETHYL]-2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOLE](/img/structure/B327267.png)
![2-[2-(4-Methylphenoxy)ethylsulfanyl]-1,3-benzothiazole](/img/structure/B327268.png)
![2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B327269.png)


![1-Cyclohexyl-5-[2-(4-ethoxy-phenoxy)-ethylsulfanyl]-1H-tetrazole](/img/structure/B327274.png)

